Ethyl thiophenene-3-glyoxylate

Description

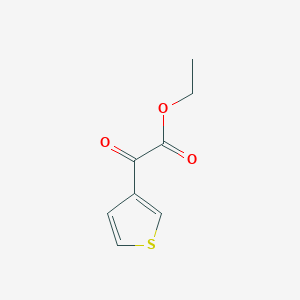

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCFFCMXADEZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508123 | |

| Record name | Ethyl oxo(thiophen-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53091-09-1 | |

| Record name | Ethyl oxo(thiophen-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Thiophenene 3 Glyoxylate

Established Synthetic Routes to Ethyl Thiophene-3-glyoxylate

Established methods for the synthesis of ethyl thiophene-3-glyoxylate predominantly rely on two main strategies: Friedel-Crafts acylation and metalation-glyoxylation. chim.it These routes have been well-documented and optimized over the years to provide reliable access to the target compound.

Precursor Chemistry and Reaction Pathways

The synthesis of ethyl thiophene-3-glyoxylate typically begins with a suitably substituted thiophene (B33073) precursor. One of the most common methods is the Friedel-Crafts acylation of a thiophene derivative. For instance, the acylation of 2,5-dichlorothiophene (B70043) with the acid chloride of ethyl oxalate (B1200264) in the presence of a Lewis acid like aluminum chloride (AlCl₃) yields ethyl 2,5-dichloro-3-thienylglyoxylate. electronicsandbooks.com This intermediate can then be dehalogenated to afford the desired ethyl thiophene-3-glyoxylate. electronicsandbooks.com

Another significant pathway involves the use of organometallic intermediates. This metalation-glyoxylation approach often utilizes a halogenated thiophene, such as 3-bromothiophene (B43185), as the starting material. chim.it The process involves the formation of an organolithium or Grignard reagent by reacting the brominated thiophene with an appropriate metalating agent. This nucleophilic thiophene species is then reacted with an electrophilic glyoxylate (B1226380) source, such as diethyl oxalate, to introduce the glyoxylate group at the 3-position of the thiophene ring. chim.itgoogle.com For example, 3-thienyllithium, generated from 3-bromothiophene, can be converted to a Grignard reagent and subsequently reacted with an ethyl oxalate solution to produce ethyl thiophene-3-glyoxylate. chim.it

A variation of this approach involves the direct reaction of organometallic compounds derived from 2- or 3-halothiophenes with methyl 2-thienylglyoxylate or methyl 3-thienylglyoxylate to produce the corresponding glycolates. google.com

Optimization of Reaction Conditions and Yields in Thiophene-Glyoxylate Synthesis

The efficiency of thiophene-glyoxylate synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the nature of the reactants.

In the Friedel-Crafts acylation route, the choice and amount of Lewis acid are critical. While AlCl₃ is commonly used, other Lewis acids may also be employed. The reaction temperature and duration are also optimized to maximize the yield and minimize the formation of byproducts.

For the metalation-glyoxylation pathway, the temperature at which the organometallic reagent is formed and reacted is crucial for achieving high yields. For instance, the formation of 3-thienyllithium from 3-bromothiophene and subsequent transmetalation to a Grignard reagent at low temperatures, such as -70 °C, followed by the addition of ethyl oxalate, has been shown to provide a 76% yield of ethyl thiophene-3-glyoxylate. chim.it

The dehalogenation of chlorinated precursors like ethyl 2,5-dichloro-3-thienylglyoxylate has been studied using supported palladium metallocomplex catalysts. electronicsandbooks.com The efficiency of this dehalogenation can be influenced by the nature of the palladium complex, the support material (e.g., silica (B1680970) gel modified with aminopropyl groups), the solvent, and the presence of an HCl acceptor. electronicsandbooks.com

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 3-Bromothiophene | 1. n-BuLi 2. MgBr₂·OEt₂ 3. Diethyl oxalate | -70 °C | Ethyl thiophene-3-glyoxylate | 76 |

| 2,5-Dichlorothiophene | Ethyl oxalyl chloride, AlCl₃ | Not specified | Ethyl 2,5-dichloro-3-thienylglyoxylate | Not specified |

| Ethyl 2,5-dichloro-3-thienylglyoxylate | Pd complex on silica gel, NaBH₄ | Not specified | Ethyl thiophene-3-glyoxylate | Not specified |

Emerging and Green Chemistry Approaches in its Preparation

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for the synthesis of thiophene derivatives. nih.govnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. core.ac.uk

For the synthesis of related thiophene compounds, methods such as microwave-assisted synthesis and the use of biocatalysts are being explored. nih.gov While specific examples for the direct green synthesis of ethyl thiophene-3-glyoxylate are not extensively detailed in the provided search results, the general trend in organic synthesis points towards the adoption of such principles. For example, the use of supported catalysts, as seen in the dehalogenation step, can be considered a step towards greener synthesis as it allows for easier catalyst recovery and reuse. electronicsandbooks.com

Furthermore, solvent-free reactions and the use of alternative, less hazardous solvents are key aspects of green chemistry that could be applied to the synthesis of ethyl thiophene-3-glyoxylate. core.ac.uk Research into catalytic systems that can operate under milder conditions and with higher atom economy will likely pave the way for more sustainable production methods. core.ac.uk

Chemo- and Regioselectivity Considerations in Synthetic Preparations

The control of chemo- and regioselectivity is a critical aspect of synthesizing ethyl thiophene-3-glyoxylate, particularly due to the potential for reaction at different positions of the thiophene ring. chim.itchim.it Thiophene can undergo electrophilic substitution at both the α (2- and 5-) and β (3- and 4-) positions.

In Friedel-Crafts acylations, the directing effects of existing substituents on the thiophene ring play a crucial role in determining the position of the incoming acyl group. For unsubstituted thiophene, acylation typically occurs preferentially at the 2-position. To achieve 3-substitution, starting materials with blocking groups or specific directing groups are often necessary. The reaction conditions, including the Lewis acid and solvent, can also influence the regioselectivity. chim.it

Metalation-based strategies offer a powerful tool for achieving high regioselectivity. The initial halogenation of the thiophene ring at a specific position (e.g., 3-bromothiophene) provides a handle for directed metalation. The subsequent reaction with the glyoxylate electrophile then occurs specifically at the carbon atom where the metal was introduced, thus ensuring the desired regiochemistry. chim.it

The choice of the synthetic method often involves a trade-off between the directness of the route and the ability to control the regioselectivity. While direct functionalization of thiophene might seem more efficient, it often leads to mixtures of isomers. researchgate.net Therefore, multi-step sequences involving pre-functionalized thiophenes are frequently employed to ensure the unambiguous synthesis of the desired 3-substituted product. chim.itgoogle.com The development of catalyst-controlled reactions that can selectively functionalize the C-H bonds of thiophene at the 3-position represents an ongoing area of research aimed at improving the efficiency and selectivity of these transformations. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of Ethyl Thiophenene 3 Glyoxylate

Electrophilic and Nucleophilic Reactivity of the Glyoxylate (B1226380) Carbonyl

The ethyl glyoxylate side chain, characterized by adjacent ketone and ester carbonyl groups, is a highly electrophilic center. The ketone carbonyl, in particular, is the primary site for nucleophilic attack. This reactivity is central to many of the compound's transformations, allowing for the construction of more complex molecular architectures.

Common transformations involving the glyoxylate moiety are driven by its electrophilic nature. The ketone functional group readily participates in a variety of reactions, including:

Nucleophilic Addition: It reacts with organometallic reagents, such as Grignard reagents, to form tertiary alcohols.

Condensation Reactions: It can undergo condensation with active methylene (B1212753) compounds and other nucleophiles.

Formation of Imines and Oximes: Reaction with primary amines and hydroxylamine (B1172632) yields the corresponding imines and oximes.

Reduction: The ketone can be selectively reduced to a secondary alcohol.

In Friedel-Crafts type reactions, the glyoxylate acts as the electrophile. For instance, ethyl glyoxylate reacts with electron-rich aromatics and heterocycles, like thiophenes, in the presence of a catalyst to form the corresponding secondary alcohols. mit.edu This highlights the pronounced electrophilicity of the aldehyde/ketone function within the glyoxylate group.

Reactivity and Functionalization of the Thiophene (B33073) Heterocyclic Ring

The thiophene ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609). researchgate.net However, its reactivity is strongly modulated by the nature and position of any substituents. The ethyl glyoxylate group at the 3-position acts as an electron-withdrawing group (EWG), which has a profound impact on the ring's substitution patterns.

Aromatic Substitution Patterns

In unsubstituted thiophene, electrophilic aromatic substitution occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate (sigma complex). researchgate.netnih.gov When an EWG, such as the glyoxylate moiety, is present at the 3-position (a β-position), it deactivates the thiophene ring towards electrophilic attack. This deactivation is most pronounced at the adjacent C2 and C4 positions. Consequently, electrophilic substitution is directed primarily to the vacant C5 position.

Conversely, the presence of a strong EWG activates the thiophene ring for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring, leading to the displacement of a leaving group. For a 3-substituted thiophene with an EWG, nucleophilic attack is favored at the C2 and C5 positions. Studies on 3,5-dicyanothiophene, a strongly deactivated thiophene, have provided kinetic data on its reactions with nucleophiles, confirming the susceptibility of activated thiophenes to such attacks. femaflavor.org

Influence of Substituents on Thiophene Reactivity

The ethyl glyoxylate substituent exerts a significant deactivating effect on the thiophene ring for electrophilic reactions. This is due to the inductive and resonance effects of the carbonyl groups, which withdraw electron density from the aromatic system, making it less attractive to incoming electrophiles. Research comparing 2-acylthiophenes and 3-acylthiophenes has shown that substitution at the 3-position can lead to greater reactivity of the thiophene ring itself towards oxidative metabolic pathways, forming reactive S-oxide intermediates. tandfonline.comacs.org

The deactivating nature of the substituent also influences the thermodynamics and kinetics of reactions. For example, in the hydrodesulfurization of substituted thiophenes, electron-withdrawing substituents were found to favor hydrogenation of the ring. Kinetic studies on the simultaneous hydrodenitrogenation of pyridine (B92270) and hydrodesulfurization of thiophene showed that the adsorption strength and reactivity of thiophene on catalytic surfaces are heavily influenced by its substitution. researchgate.net

| Substituent Position | Substituent Type | Effect on Electrophilic Substitution | Favored Position for Electrophilic Attack | Effect on Nucleophilic Substitution |

|---|---|---|---|---|

| C2 (α) | Electron-Donating (e.g., -CH₃) | Activating | C5 | Deactivating |

| C2 (α) | Electron-Withdrawing (e.g., -CHO) | Deactivating | C4 and C5 | Activating |

| C3 (β) | Electron-Donating (e.g., -OCH₃) | Activating | C2 and C5 | Deactivating |

| C3 (β) | Electron-Withdrawing (e.g., -COCO₂Et) | Deactivating | C5 | Activating |

Reaction Mechanisms of Key Transformations Involving the Compound

Understanding the mechanisms by which ethyl thiophene-3-glyoxylate reacts is crucial for controlling reaction outcomes and designing synthetic pathways. The mechanisms are dictated by the specific reaction type, whether it involves the carbonyl side chain or the aromatic ring.

Proposed Mechanistic Pathways

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate. For ethyl thiophene-3-glyoxylate, an electrophile (E+) will preferentially attack the C5 position. The stability of the intermediate cation determines the regioselectivity. Attack at C5 allows for delocalization of the positive charge across the ring and onto the sulfur atom without placing it adjacent to the deactivating glyoxylate group, representing the most stable pathway.

Nucleophilic Addition to Carbonyl: The reaction begins with the attack of a nucleophile on the electrophilic carbon of the ketone. This forms a tetrahedral intermediate. Subsequent protonation (typically during aqueous workup) yields the final alcohol product.

Nucleophilic Aromatic Substitution (SNAr): This pathway requires a good leaving group on the ring and is facilitated by the electron-withdrawing glyoxylate group. The mechanism is a two-step addition-elimination process. A nucleophile adds to the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-like complex) where the charge is stabilized by resonance, involving both the thiophene ring and the glyoxylate substituent. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

Metabolic Oxidation: In vivo, thiophenes can be metabolized via oxidation. For 3-acylthiophenes, the proposed mechanism involves the formation of a thiophene-S-oxide intermediate. This species is a reactive electrophile that can undergo a Michael-type addition with biological nucleophiles. mit.edutandfonline.com

Kinetic and Thermodynamic Analyses of Reaction Intermediates

Detailed kinetic and thermodynamic data for reactions involving ethyl thiophene-3-glyoxylate specifically are not widely available in the literature. However, studies on related thiophene systems provide valuable insights.

Thermodynamics: Computational studies on the pyrolysis of unsubstituted thiophene have calculated the standard enthalpy of formation for various decomposition products and the bond dissociation energies for C-H bonds. The Cα-H bond (at C2/C5) is slightly stronger than the Cβ-H bond (at C3/C4). The relative stability of intermediates in electrophilic substitution dictates the reaction pathway, with the most stable carbocation leading to the major product.

Catalytic Transformations and Ligand Design for Reactions of Ethyl Thiophene-3-glyoxylate

Ethyl thiophene-3-glyoxylate, a member of the hetaryl glyoxylate family, is a versatile building block in organic synthesis. Its reactivity is dominated by the two adjacent carbonyl groups, making it an excellent substrate for a variety of catalytic transformations. These reactions are crucial for creating complex molecules, often with high levels of stereocontrol, which is essential for applications in medicinal chemistry and materials science. The design of sophisticated catalysts and ligands is paramount to achieving high efficiency and selectivity in these transformations.

Common transformations involving hetaryl glyoxylates like ethyl thiophene-3-glyoxylate include reactions at the ketone group, such as reductions and additions, as well as cyclization reactions where the dicarbonyl moiety acts as a bis-electrophile. chim.itchim.it The development of catalytic systems, particularly for asymmetric synthesis, has been a major focus of research.

One of the key reaction types for thiophenes is the Friedel-Crafts alkylation. In this reaction, the thiophene ring acts as a nucleophile, attacking an electrophile. For instance, thiophenes can react with ethyl glyoxylate in the presence of a catalyst to form chiral secondary alcohols. researchgate.net While specific studies on the 3-isomer are less common, research on related thiophene derivatives demonstrates the power of this approach. The use of chiral Lewis acids or Brønsted acids as catalysts can induce high enantioselectivity. researchgate.net For example, a chiral (S)-BINOL-Ti(IV) complex has been successfully used in the enantioselective Friedel-Crafts alkylation of various indoles with ethyl glyoxylate. researchgate.net Similarly, imines derived from ethyl glyoxylate can undergo reactions with thiophene catalyzed by Lewis acids like iron(III) chloride to produce α-amino esters. researchgate.net

Asymmetric hydrogenation is another critical catalytic transformation. The reduction of the ketone functionality in α-ketoesters such as ethyl thiophene-3-glyoxylate can generate chiral α-hydroxy esters. Research on a structurally similar compound, ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, has shown that ruthenium catalysts bearing chiral ligands like SunPhos can achieve high enantioselectivity in this hydrogenation. researchgate.net This highlights a promising avenue for the stereoselective reduction of ethyl thiophene-3-glyoxylate.

The design of ligands is central to the success of these catalytic reactions. The ligand, which coordinates to the metal center of the catalyst, plays a crucial role in controlling the steric and electronic environment of the reaction, thereby dictating its selectivity and efficiency. For reactions involving glyoxylates, various classes of ligands have been explored. These include:

Chiral diamines and phosphines: Used in ruthenium-based catalysts for transfer hydrogenation, such as the Noyori-type catalysts. nih.gov

BINOL-derived ligands: Chiral binaphthol (BINOL) derivatives are frequently used to create chiral environments around metal catalysts like titanium(IV) for enantioselective Friedel-Crafts reactions. researchgate.net

N-Heterocyclic Carbenes (NHCs): These have been employed to catalyze Stetter additions involving ethyl glyoxylate. nih.gov

Dirhodium complexes: These paddlewheel-shaped catalysts are effective in various transformations, including cycloadditions. snnu.edu.cn

Recent advancements have also focused on developing ligands for specific reaction conditions or improved performance. For example, biaryl phosphine (B1218219) ligands have been designed to facilitate reactions in aqueous media. mdpi.com The synthesis of thiophene-based ligands themselves is an active area of research, demonstrating the versatility of the thiophene scaffold in creating tailored catalytic systems. nih.gov

Below are tables summarizing research findings for catalytic reactions involving ethyl glyoxylate and thiophene derivatives, which serve as representative examples for the potential transformations of ethyl thiophene-3-glyoxylate.

Interactive Data Table: Catalytic Asymmetric Friedel-Crafts Alkylation of Thiophenes with Ethyl Glyoxylate

This table presents data on the enantioselective Friedel-Crafts alkylation of thiophenes, a key reaction for C-C bond formation.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Methylthiophene | Chiral Brønsted Acid | 82 | 91 | |

| Thiophene | 6,6'-dibromo-BINOL/Ti(IV) | High | 92-98 | researchgate.net |

| 2-Substituted Thiophenes | 6,6'-dibromo-BINOL/Ti(IV) | Good | 92-98 | researchgate.net |

Interactive Data Table: Catalytic Synthesis of Thiophene Glyoxylates

This table details a multicomponent approach for the synthesis of functionalized thiophene glyoxylates.

| Acetylenic Ester | Reagents | Yield (%) | Reference |

| Various Acetylenic Esters | Tetramethylthiourea, Ethyl Bromopyruvate | Good to High | mdpi.com, researchgate.net |

Derivatization Strategies and Synthetic Utility of Ethyl Thiophenene 3 Glyoxylate

Functionalization of the Ethyl Ester Moiety

The ethyl ester group of Ethyl thiophene-3-glyoxylate presents a classic site for nucleophilic acyl substitution. Common transformations include hydrolysis to the corresponding carboxylic acid and amidation to form various amides. These reactions are fundamental in modifying the solubility, polarity, and biological interaction profile of the resulting molecules.

One notable transformation is the direct amination of the ester. For instance, reacting thien-3-ylglyoxylates with ammonia (B1221849) in an alcohol solvent can lead to the formation of primary amides. chim.it This conversion is significant as it introduces a hydrogen-bond-donating group, which can be crucial for molecular recognition in various applications.

Table 1: Representative Transformations of the Ethyl Ester Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | H₂O, Acid/Base catalyst | Carboxylic Acid | Increases polarity; provides a handle for further reactions (e.g., amide coupling). |

| Amination | Ammonia (NH₃) in alcohol | Primary Amide | Introduces hydrogen-bonding capabilities; alters biological activity. chim.it |

Transformations Involving the α-Keto Group

The α-keto group is the most electrophilic center in the molecule, making it highly susceptible to a variety of transformations, including reductions, condensations, and nucleophilic additions. chim.itchim.it

Reduction Reactions to Alcohols

The ketone can be selectively reduced to a secondary alcohol, yielding ethyl 2-hydroxy-2-(thiophen-3-yl)acetate derivatives. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). chim.it The choice and stoichiometry of the reducing agent are critical; for instance, using a limited amount of NaBH₄ (e.g., 0.35 equivalents) selectively reduces the ketone, while a larger excess (e.g., 1.2 equivalents) can lead to the reduction of both the ketone and the ester group to form a 1,2-diol. chim.it Enzymatic reductions also offer a pathway to these chiral alcohols with high enantiomeric purity. google.com

Table 2: Reduction of the α-Keto Group

| Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) (0.35 equiv.) | Varies | α-Hydroxyester | chim.it |

| Sodium Borohydride (NaBH₄) (1.2 equiv.) | Varies | 1,2-Diol | chim.it |

Condensation and Addition Reactions

The electrophilic ketone readily participates in condensation reactions with various nucleophiles. chim.itchim.it Reaction with hydroxylamine (B1172632) hydrochloride, for example, yields the corresponding oxime, which can exist as a mixture of E/Z isomers. chim.it The formation of imines through reaction with primary amines is another common transformation. chim.it

Furthermore, the α-keto group is a target for carbon-carbon bond-forming reactions. It can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents, to produce tertiary alcohols. chim.it It is also a suitable substrate for Friedel-Crafts type alkylations with electron-rich aromatics and heterocycles. researchgate.net For instance, imines derived from ethyl glyoxylate (B1226380) react with thiophene (B33073) in the presence of a Lewis acid like FeCl₃ to afford α-aminoesters. researchgate.net

Table 3: Selected Condensation and Addition Reactions at the α-Keto Group

| Reaction Type | Reagent(s) | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride | Base | Oxime | chim.it |

| Imination | Primary Amine (R-NH₂) | Acid/Base catalyst | Imine | chim.it |

| Grignard Addition | Grignard Reagent (R-MgX) | Ethereal solvent | Tertiary Alcohol | chim.it |

| Friedel-Crafts Alkylation | Thiophene, p-anisidine | FeCl₃·6H₂O | α-Aminoester | researchgate.net |

Diversification via Thiophene Ring Functionalization

The thiophene ring itself is a platform for diversification, primarily through electrophilic aromatic substitution and subsequent metal-catalyzed cross-coupling reactions. mdpi.comderpharmachemica.com

Halogenation and Other Electrophilic Aromatic Substitutions

The thiophene ring is more reactive towards electrophiles than benzene (B151609). wikipedia.org In a 3-substituted thiophene like Ethyl thiophene-3-glyoxylate, the existing glyoxylate group is electron-withdrawing and deactivating. Therefore, electrophilic substitution is directed to the available positions on the ring, typically the C2 and C5 positions, which are most activated by the sulfur heteroatom. derpharmachemica.com

Common electrophilic substitution reactions include halogenation (bromination, chlorination) using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. rsc.org These halogenated derivatives are not just final products but are crucial intermediates for further functionalization.

Table 4: Electrophilic Aromatic Substitution on the Thiophene Ring

| Reaction Type | Reagent | Typical Position(s) of Substitution | Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2 and/or C5 | Bromo-substituted thiophene derivative |

| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | C2 and/or C5 | Chloro-substituted thiophene derivative |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | C2 and/or C5 | Nitro-substituted thiophene derivative |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The halogenated derivatives of Ethyl thiophene-3-glyoxylate are valuable precursors for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The Suzuki coupling reaction involves the coupling of a halo-thiophene derivative (e.g., bromo- or iodo- at the C2 or C5 position) with an organoboron compound, such as an aryl or vinyl boronic acid. This reaction forms a new carbon-carbon single bond, allowing for the introduction of various aryl or vinyl substituents onto the thiophene ring.

The Sonogashira coupling reaction couples a halo-thiophene with a terminal alkyne, creating a carbon-carbon triple bond. rsc.orgresearchgate.net This method is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structural motifs in many advanced materials and biologically active compounds. rsc.orggelest.com The presence of the electron-withdrawing glyoxylate group can influence the reaction kinetics of these couplings.

Table 5: Metal-Catalyzed Cross-Coupling of Halogenated Ethyl Thiophenene-3-glyoxylate

| Reaction Name | Coupling Partners | Catalyst System (Typical) | C-C Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Halo-thiophene + Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | sp²-sp² |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules from achiral starting materials is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science fields. Ethyl thiophene-3-glyoxylate serves as a valuable prochiral substrate for the generation of enantiomerically enriched thiophene derivatives. The presence of the glyoxylate functionality offers a direct handle for introducing a stereocenter adjacent to the thiophene ring. Strategies to achieve this stereocontrol primarily involve asymmetric catalysis and the use of chiral auxiliaries. numberanalytics.com

One of the most effective methods for the asymmetric functionalization of thiophenes is the Friedel-Crafts alkylation. researchgate.netacs.org The reaction of ethyl glyoxylate with thiophenes, catalyzed by chiral Lewis acids, provides direct access to chiral α-hydroxy-α-thienylacetates. researchgate.netresearchgate.net These products are valuable intermediates in the synthesis of biologically active molecules. researchgate.net

Research has demonstrated that chiral titanium(IV) complexes are highly effective catalysts for this transformation. For instance, the complex formed from a 6,6'-dibromo-BINOL derivative and a titanium(IV) source has been successfully used in the enantioselective Friedel-Crafts reaction of 2-substituted thiophenes with alkyl glyoxylates. acs.org This methodology yields a range of hydroxy(thiophene-2-yl)acetates with high enantioselectivities, typically between 92-98% enantiomeric excess (ee), and in good yields. acs.org A notable application of this reaction is in the formal synthesis of duloxetine. acs.orgresearchgate.net

Similarly, chiral oxazaborolidinium ion catalysts have been employed to facilitate the enantioselective Friedel-Crafts alkylation of various thiophenes with ethyl glyoxylate, affording the corresponding chiral secondary alcohols with enantioselectivities reaching up to 91%. researchgate.net Studies have indicated that 2-substituted thiophenes tend to react more readily than unsubstituted or 3-substituted thiophenes in these catalytic systems. researchgate.netresearchgate.net

Another powerful strategy for inducing chirality is the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For glyoxylate esters, chiral alcohols like (-)-8-phenylmenthol (B56881) can be used to form a chiral glyoxylate ester. This chiral substrate can then undergo diastereoselective reactions, such as ene reactions or Diels-Alder cycloadditions. wikipedia.orgresearchgate.net

For example, imines derived from glyoxylates bearing two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (−)-8-phenylmenthyl, have been used in aza-Diels-Alder reactions with Danishefsky's diene. researchgate.net This double asymmetric induction strategy, mediated by zinc iodide, leads to the formation of 4-oxo-pipecolic acid derivatives with high diastereoselectivity (87–96% de) and complete regioselectivity. researchgate.net After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product. williams.edu

The following tables summarize key research findings in the stereoselective synthesis of chiral derivatives from ethyl thiophene-3-glyoxylate and related glyoxylates.

Table 1: Asymmetric Friedel-Crafts Alkylation of Thiophenes with Glyoxylates

This table presents data on the enantioselective Friedel-Crafts reaction between various thiophenes and alkyl glyoxylates using chiral Lewis acid catalysts.

| Thiophene Substrate | Glyoxylate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Methylthiophene | n-Butyl glyoxylate | 6,6'-Dibromo-BINOL/Ti(IV) | 85 | 96 | researchgate.net |

| 2-Bromothiophene | n-Butyl glyoxylate | 6,6'-Dibromo-BINOL/Ti(IV) | 78 | 98 | researchgate.net |

| Thiophene | n-Butyl glyoxylate | 6,6'-Dibromo-BINOL/Ti(IV) | 72 | 92 | acs.orgresearchgate.net |

| Various Thiophenes | Ethyl glyoxylate | Chiral Oxazaborolidinium Ion | up to 91% | up to 91% | researchgate.net |

Table 2: Diastereoselective Aza-Diels-Alder Reaction

This table details the results of a double asymmetric induction approach using chiral auxiliaries on the glyoxylate-derived imine in an aza-Diels-Alder reaction.

| Imine Derived From | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (de %) | Reference |

| (-)-8-Phenylmenthyl glyoxylate & N-(S)-1-phenylethylimine | Danishefsky's diene | Zinc Iodide | 81 | 96 | researchgate.net |

| (-)-8-Phenylmenthyl glyoxylate & N-(R)-1-phenylethylimine | Danishefsky's diene | Zinc Iodide | 78 | 87 | researchgate.net |

Applications As a Versatile Building Block in Complex Molecule Synthesis

Construction of Novel Heterocyclic Systems Incorporating the Thiophene (B33073) Moiety

The dual electrophilic nature of the glyoxylate (B1226380) functional group is adeptly exploited in cyclization reactions to form new rings attached to the thiophene core. These reactions often proceed by engaging the ketone, the ester, or both carbonyl carbons to create diverse heterocyclic frameworks. chim.it

The synthesis of fused ring systems, where one or more additional rings are attached to the thiophene moiety, is a cornerstone of modern materials and medicinal science. figshare.comresearchgate.net Ethyl thiophene-3-glyoxylate serves as a valuable precursor for creating thieno-fused heterocycles. The 1,2-dicarbonyl system can react with various binucleophiles in cyclocondensation reactions. For instance, reactions with activated methylene (B1212753) compounds can lead to the formation of fused systems where a new carbocyclic or heterocyclic ring is built onto the thiophene core. The specific reaction pathway and resulting fused structure depend on the chosen coreactant and reaction conditions.

| Fused System Type | General Precursor | Potential Synthetic Route |

| Thieno[c]pyridazines | Thiophene-α-glyoxylate | Condensation with hydrazine derivatives |

| Thieno[c]furans | Thiophene-α-glyoxylate | Reductive cyclization or reaction with phosphorus ylides |

| Thieno[b]pyridines | Functionalized 2-aminothiophenes | Cyclization with active methylene compounds nih.gov |

This table represents potential synthetic pathways based on the known reactivity of α-ketoesters.

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals and biologically active compounds. nih.govscience.govrsc.org Ethyl thiophene-3-glyoxylate is an excellent starting material for synthesizing such structures. mdpi.com The α-ketoester moiety readily reacts with nitrogen-based nucleophiles. chim.it

A classic example is the reaction with 1,2-diamines. This type of reaction typically involves both carbonyl groups of the glyoxylate, leading to the formation of a six-membered nitrogen-containing ring fused or attached to the thiophene. For example, condensation with o-phenylenediamine could yield precursors to thienyl-substituted quinoxalines. Similarly, reactions with hydrazines can be employed to construct pyridazinone rings. These reactions provide a direct and efficient route to complex nitrogen heterocycles that are central to drug discovery programs. nih.gov

Beyond nitrogen heterocycles, ethyl thiophene-3-glyoxylate can be used to synthesize rings containing other heteroatoms like oxygen and sulfur. nih.govresearchgate.netdigitellinc.com The formation of oxygen-containing heterocycles often involves transformations that manipulate the inherent reactivity of the ketone and ester groups. up.ac.zaclockss.org For example, selective reduction of the ketone to an alcohol, followed by an intramolecular cyclization (lactonization), can produce furanone-type structures appended to the thiophene ring.

For the synthesis of sulfur-containing heterocycles, the dicarbonyl unit can be reacted with sulfurizing agents. organic-chemistry.org For instance, treatment with Lawesson's reagent, a common thionating agent, could convert one or both carbonyl oxygens to sulfur, opening pathways to thiophene-fused rings containing additional sulfur atoms, such as thieno-1,4-dithiins or related structures.

Role in Medicinal Chemistry Intermediates Synthesis

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its presence can improve a drug's metabolic stability and receptor binding affinity. nih.govnih.gov Therefore, intermediates like ethyl thiophene-3-glyoxylate, which allow for the straightforward introduction of this ring system, are highly valuable. nbinno.com

A pharmaceutical scaffold is a core molecular structure to which various functional groups can be attached to create a range of new drug candidates. Thiophene-based structures are considered important scaffolds in drug design. nih.govespublisher.comespublisher.com Ethyl thiophene-3-glyoxylate is a direct precursor to many such scaffolds. Its reactive handles—the ketone and ester—allow for the attachment of diverse side chains and the construction of more complex heterocyclic systems. For example, it can be used in the synthesis of thiophene-carboxamide derivatives, a class of compounds investigated as potential kinase inhibitors for anti-cancer therapies. nih.govnih.gov

| Drug/Scaffold Class | Therapeutic Area | Relevance of Thiophene Ring |

| Ticlopidine/Clopidogrel | Antiplatelet | The thienopyridine core is essential for activity. nih.gov |

| Olanzapine | Antipsychotic | The thiophene ring is a key part of the fused heterocyclic system. nih.gov |

| Raltitrexed | Anticancer | A thiophene-containing folate analogue. nih.gov |

| Tiagabine | Anticonvulsant | Contains a thiophene ring that influences its properties. nih.gov |

This table lists examples of drugs where the thiophene scaffold is a critical component, illustrating the importance of precursors like ethyl thiophene-3-glyoxylate.

Drug discovery often involves synthesizing and testing a large number of structurally related compounds, known as a chemical library, to find a "hit" molecule with the desired biological activity. The ability of ethyl thiophene-3-glyoxylate to undergo a wide variety of chemical reactions makes it an ideal starting point for generating molecular diversity. espublisher.com

By reacting this single precursor with a diverse set of reagents, medicinal chemists can rapidly produce a library of novel thiophene derivatives. espublisher.com For example:

Reaction at the Ketone: Condensation with various amines or hydrazines can create a series of imines or hydrazones.

Reaction at the Ester: Amidation with a library of different amines can produce a wide range of thienylglyoxylamides.

Cyclization Reactions: Using different binucleophiles (e.g., substituted diamines, aminothiols) can lead to a diverse collection of fused heterocyclic systems.

This strategic approach, starting from a versatile building block like ethyl thiophene-3-glyoxylate, accelerates the drug discovery process by efficiently creating a multitude of unique chemical entities for biological screening.

Utilization in Agrochemical Active Ingredient Synthesis

The thiophene nucleus is a vital scaffold in the field of agrochemicals. wikipedia.orgencyclopedia.pub Thiophene derivatives are widely investigated and used as building blocks for a variety of active ingredients, including pesticides, herbicides, and fungicides. nbinno.com The benzene (B151609) ring in a known biologically active molecule can often be replaced by a thiophene ring without a decrease in activity, a principle that is applied in agrochemical research. wikipedia.org

While direct synthesis pathways for commercial agrochemicals starting specifically from ethyl thiophene-3-glyoxylate are not extensively detailed in publicly available research, the utility of the broader class of thiophene-3-carboxylate derivatives is well-documented. For instance, various ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and subsequently screened for their biological activities. nih.gov Studies have demonstrated that such compounds can exhibit significant antibacterial and antifungal properties. researchgate.netresearchgate.net These findings underscore the importance of the ethyl thiophene-3-carboxylate framework as a template for discovering new molecules with potential applications in crop protection. The glyoxylate functional group on ethyl thiophene-3-glyoxylate offers a reactive site for further chemical modifications to create diverse molecular structures for screening as potential agrochemical agents. nbinno.com

Contribution to Organic Functional Materials Research (e.g., Organic Semiconductors)

Thiophene-based compounds are foundational to the field of material science, particularly in the development of organic functional materials. nbinno.com The inherent electronic properties of the thiophene ring make its derivatives ideal candidates for creating organic semiconductors. nbinno.comnih.gov These materials are crucial components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comresearchgate.net

The performance of organic electronic devices is highly dependent on the molecular structure of the semiconducting materials used. researchgate.net Chemists utilize versatile building blocks to synthesize complex conjugated polymers and small molecules with tailored electronic and photophysical properties. cmu.edu Functionalized thiophenes are particularly valuable as they allow for the fine-tuning of characteristics like the electronic band gap and charge transport capabilities. nbinno.com

Ethyl thiophene-3-glyoxylate serves as a useful precursor in this context. Its thiophene core provides the necessary electronic foundation, while the reactive glyoxylate group allows for its incorporation into larger, more complex π-conjugated systems. beilstein-journals.org Research into related structures, such as Thiophene-3-acetic acid derivatives, highlights the importance of functionalization at the 3-position of the thiophene ring for creating novel materials for flexible displays, wearable electronics, and next-generation solar cells. nbinno.com Fused thiophene systems, which can be synthesized from functionalized thiophene precursors, are noted for their high charge-transport characteristics and stability, making them promising for various optoelectronic applications. mdpi.comrsc.org The ability to create polymers with specific electronic properties by incorporating tailored thiophene units is a key area of research in material science. nbinno.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In a ¹H NMR spectrum of Ethyl thiophene-3-glyoxylate, distinct signals for the ethyl group and the three thiophene (B33073) ring protons would be expected.

Ethyl Group: A triplet integrating to three protons would appear upfield (likely around 1.4 ppm), corresponding to the methyl (-CH₃) group. This signal would be split into a triplet by the adjacent methylene (B1212753) protons. The methylene (-CH₂-) protons would appear as a quartet further downfield (around 4.4 ppm) due to coupling with the methyl protons, with its downfield shift attributed to the deshielding effect of the adjacent oxygen atom.

Thiophene Ring Protons: The three protons on the thiophene ring (H2, H4, and H5) would exhibit characteristic chemical shifts and coupling patterns in the aromatic region (typically 7.0-8.5 ppm). H2, being adjacent to the sulfur atom and positioned between the sulfur and the glyoxylate (B1226380) group, would likely be the most deshielded. H5 would be adjacent to the sulfur, and H4 would be adjacent to a carbon atom. The coupling constants (J-values) between these protons would be crucial for definitive assignment. For instance, the coupling between H4 and H5 (J₄₅) is typically larger than the couplings between H2 and H4 (J₂₄) or H2 and H5 (J₂₅).

Predicted ¹H NMR Data (Note: This is a prediction based on general principles, not experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| -CH₂-CH₃ | ~4.4 | Quartet (q) | ~7.1 |

| Thiophene H4 | ~7.4 | Doublet of doublets (dd) | J₄₅, J₂₄ |

| Thiophene H5 | ~7.8 | Doublet of doublets (dd) | J₄₅, J₂₅ |

| Thiophene H2 | ~8.4 | Doublet of doublets (dd) | J₂₄, J₂₅ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Eight distinct signals would be expected, corresponding to the eight carbon atoms in Ethyl thiophene-3-glyoxylate.

Carbonyl Carbons: Two signals would appear in the most downfield region (160-190 ppm), corresponding to the ester carbonyl and the ketone carbonyl of the glyoxylate group. The ketonic carbonyl is expected to be further downfield.

Thiophene Ring Carbons: Four signals would be present for the thiophene ring carbons. The carbon atom attached to the glyoxylate group (C3) would be significantly downfield. The chemical shifts of C2, C4, and C5 would be influenced by their position relative to the sulfur atom and the substituent.

Ethyl Group Carbons: The methylene carbon (-CH₂-) would appear around 62 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, around 14 ppm.

Predicted ¹³C NMR Data (Note: This is a prediction based on general principles, not experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₃ | ~14 |

| -CH₂-CH₃ | ~62 |

| Thiophene C4 | ~127 |

| Thiophene C5 | ~128 |

| Thiophene C2 | ~135 |

| Thiophene C3 | ~140 |

| Ester C=O | ~162 |

| Ketone C=O | ~182 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal correlations between coupled protons, confirming the ethyl group connectivity (-CH₂-CH₃) and the relationships between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify longer-range (2-3 bond) correlations between protons and carbons. This would be critical for assigning quaternary carbons (like the carbonyls and C3 of the thiophene ring) by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in confirming the structure, though less critical for a relatively rigid molecule like this.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl thiophene-3-glyoxylate would be dominated by strong absorption bands characteristic of its carbonyl groups.

C=O Stretching: Two distinct and strong absorption bands would be expected in the region of 1650-1750 cm⁻¹. The higher frequency band would correspond to the ester carbonyl, while the lower frequency band would be due to the α-keto group, which is conjugated with the thiophene ring.

C-O Stretching: A strong band for the ester C-O stretch would be expected around 1200-1300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring would be visible in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands (Note: This is a prediction based on general principles, not experimental data.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Ester C=O Stretch | ~1735 | Strong |

| Ketone C=O Stretch (Conjugated) | ~1680 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Weak |

| Ester C-O Stretch | 1200-1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For Ethyl thiophene-3-glyoxylate (C₈H₈O₃S), the calculated exact mass is 184.0194. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragments would arise from the loss of the ethoxy group (-•OCH₂CH₃), carbon monoxide (CO), or the entire ethyl ester group. These fragmentation pathways would provide further confirmation of the proposed structure.

Computational and Theoretical Studies on Ethyl Thiophenene 3 Glyoxylate

Electronic Structure Calculations and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the chemical behavior of ethyl thiophene-3-glyoxylate. Methods like Density Functional Theory (DFT) are commonly employed to investigate its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For thiophene (B33073) derivatives, the HOMO is typically a π-orbital distributed over the thiophene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also a π*-orbital, and its energy is influenced by the electron-withdrawing glyoxylate (B1226380) group. In a related compound, 5-ethylthiophene-3-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.35 eV. smolecule.com For another similar molecule, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the calculated HOMO-LUMO energy gap is 3.919 eV. uomphysics.net These values suggest that ethyl thiophene-3-glyoxylate is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP) maps are also generated from electronic structure calculations. These maps visualize the charge distribution on the molecule's surface. For thiophene derivatives, negative potential (red and yellow regions) is typically localized around the oxygen atoms of the glyoxylate group, indicating these are sites for electrophilic attack. uomphysics.netnih.gov The thiophene ring itself shows a mix of electron-rich and electron-poor areas, guiding its reactivity in various chemical environments.

Table 1: Frontier Molecular Orbital Energies for Related Thiophene Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-Ethylthiophene-3-carboxylic acid | DFT | -5.82 | -1.47 | 4.35 | smolecule.com |

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | DFT/B3LYP/6-31G(d,p) | Not Specified | Not Specified | 3.919 | uomphysics.net |

| Thiophene-thiadiazole hybrid derivatives | DFT | Not Specified | Not Specified | 3.83 - 4.18 | nih.gov |

Reaction Pathway Modeling and Transition State Analysis of Chemical Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving ethyl thiophene-3-glyoxylate. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathways, intermediates, and transition states.

For instance, in Friedel-Crafts alkylation reactions of thiophenes with ethyl glyoxylate, a Lewis acid catalyst activates the glyoxylate, making it more electrophilic. researchgate.net Theoretical models can calculate the structures and energies of the intermediates (like the sigma-complex or Wheland intermediate) and the transition states leading to them. smolecule.com These calculations help explain the regioselectivity of the reaction, predicting whether substitution will occur at the C2 or C5 position of the thiophene ring. The presence of the glyoxylate group at the 3-position deactivates the ring, particularly at the C2 and C4 positions, influencing the outcome of further substitutions.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. For nucleophilic substitution on the thiophene ring, which is inherently electron-rich and resistant to such attacks, calculations show that an activating group (like a carboxylic acid or glyoxylate) is necessary. smolecule.com The transition state for such a reaction would involve the approaching nucleophile and the thiophene ring, and its geometry would indicate whether the reaction proceeds via an SNAr mechanism.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of ethyl thiophene-3-glyoxylate, which can then be compared with experimental spectra for validation and interpretation.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions. smolecule.com For thiophene derivatives, the main absorptions are typically due to π → π* transitions. Calculations on 5-ethylthiophene-3-carboxylic acid predicted an excitation energy of 4.72 eV, which showed excellent agreement with the experimental value of 4.68 eV. smolecule.com Similar calculations for ethyl thiophene-3-glyoxylate would help assign the peaks in its experimental UV-Vis spectrum.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending of particular bonds, such as the C=O of the ester and ketone, the C-O single bonds, and the various vibrations of the thiophene ring.

NMR Spectroscopy: While more computationally intensive, methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These predictions are valuable for confirming the structure of the molecule and assigning signals in complex spectra.

Conformation Analysis and Conformational Isomerism Investigations

Ethyl thiophene-3-glyoxylate has several rotatable bonds, leading to the possibility of different conformers. The two main points of flexibility are the rotation around the C(thiophene)-C(glyoxylate) bond and the C(glyoxylate)-O(ethyl) bond.

Conformational analysis is typically performed by systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface (PES). nih.gov This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states between conformers. The relative energies of the stable conformers determine their population at a given temperature. For ethyl thiophene-3-glyoxylate, it is expected that the most stable conformer would minimize steric hindrance between the thiophene ring and the ethyl group, and potentially allow for favorable electronic interactions like conjugation. The planarity between the thiophene ring and the glyoxylate moiety is often a key factor in determining the lowest energy conformation.

Quantum Chemical Descriptors and Structure-Reactivity Relationship Studies

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and are used to predict its reactivity and biological activity. nih.gov

For ethyl thiophene-3-glyoxylate, these descriptors include:

Ionization Potential (I): Related to the energy of the HOMO, it indicates the ease of removing an electron.

Electron Affinity (A): Related to the energy of the LUMO, it indicates the ability to accept an electron.

Electronegativity (χ): The average of I and A, representing the tendency to attract electrons.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A larger gap implies greater stability. nih.gov

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. nih.gov

By calculating these descriptors for a series of related thiophene derivatives and correlating them with experimentally observed reactivity or biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with desired characteristics.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

There is no specific information available in the scientific literature regarding the development of novel and sustainable synthetic methodologies for Ethyl thiophene-3-glyoxylate.

Exploration of Undiscovered Reactivity Patterns and Selectivities

Detailed studies on the reactivity patterns and selectivities of Ethyl thiophene-3-glyoxylate have not been reported in the available scientific literature.

Expansion of Applications in Advanced Organic and Materials Chemistry

There are no published applications of Ethyl thiophene-3-glyoxylate in advanced organic and materials chemistry.

Synergistic Approaches: Combining Experimental and Computational Design for New Compounds

No synergistic experimental and computational design studies focused on Ethyl thiophene-3-glyoxylate or its derivatives have been found in the scientific literature.

Q & A

Q. What are the standard synthetic methodologies for Ethyl thiophenene-3-glyoxylate?

this compound is typically synthesized via a thiophene-forming three-component condensation reaction. This method involves the use of glyoxylic acid derivatives, thiophene precursors, and ethyl esters under controlled conditions. Key parameters include catalyst selection (e.g., acid or base catalysts), solvent systems (polar aprotic solvents like DMF), and temperature optimization (60–100°C). Reaction progress should be monitored via TLC or GC-MS, and purification is achieved through column chromatography or recrystallization .

Q. How to characterize this compound using spectroscopic techniques?

Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, compare chemical shifts with literature values for thiophene derivatives, focusing on the glyoxylate carbonyl signal (δ ~165–175 ppm in ¹³C NMR). IR confirms the presence of ester (C=O stretch ~1720 cm⁻¹) and thiophene aromatic vibrations. High-resolution MS (HRMS) validates molecular weight. Cross-validate data with computational tools like Gaussian for spectral simulation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use tightly sealed goggles and nitrile gloves (tested for chemical resistance) to prevent ocular or dermal exposure. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Always consult institutional safety guidelines and SDS protocols for handling reactive esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Employ a Design of Experiments (DoE) approach to systematically vary factors like catalyst loading (0.5–5 mol%), solvent polarity (e.g., DMF vs. THF), and reaction time (2–24 hours). Use response surface methodology (RSM) to identify optimal conditions. Monitor side reactions (e.g., ester hydrolysis) via HPLC and adjust pH or temperature to suppress competing pathways. Kinetic studies (e.g., in situ FTIR) can reveal rate-limiting steps .

Q. What strategies address contradictions in spectroscopic data during compound characterization?

Conflicting NMR or IR data may arise from solvent effects, impurities, or tautomerism. Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent dependency. Purify the compound via preparative HPLC and repeat analyses. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational predictions (DFT for IR/NMR) to validate assignments .

Q. How to integrate computational chemistry in studying the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites for reactions like nucleophilic acyl substitution. Simulate transition states to explore reaction mechanisms (e.g., cycloadditions). Molecular docking studies may assess interactions with biological targets if the compound is used in medicinal chemistry .

Q. What advanced techniques are used to analyze byproducts in this compound synthesis?

High-resolution LC-MS with electrospray ionization (ESI) identifies low-concentration byproducts (e.g., dimerization products). Gas chromatography coupled with tandem MS (GC-MS/MS) detects volatile impurities. Use isotopic labeling (¹³C-glyoxylate) to trace reaction pathways. Computational tools like Mass Frontier assist in fragment ion analysis .

Q. How to design experiments to study the compound's role in heterocyclic chemistry?

Investigate its utility as a building block for thiophene-fused heterocycles (e.g., via Paal-Knorr or Hantzsch reactions). Optimize cross-coupling reactions (Suzuki, Sonogashira) by testing palladium catalysts (Pd(PPh₃)₄) and ligands (XPhos). Monitor regioselectivity using NOESY NMR or X-ray crystallography .

Q. What methodologies assess the environmental impact of this compound in research?

Conduct terrestrial toxicity assays (e.g., using Daphnia magna or soil microorganisms) to evaluate ecotoxicity. Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect degradation products in simulated environmental matrices. Apply Green Chemistry metrics (E-factor, Atom Economy) to quantify waste generation during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.